4-Hidroxibenzoato de 2-hidroxietilo

Descripción general

Descripción

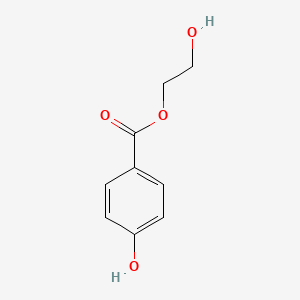

2-Hydroxyethyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester or 2-Hydroxyethylparaben, is a chemical compound with the empirical formula C9H10O4 . It is a solid substance that appears as a white to almost white powder or crystal .

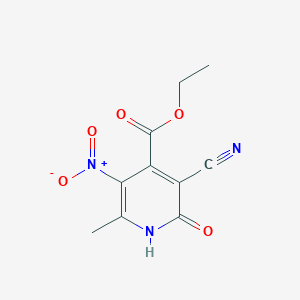

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl 4-hydroxybenzoate consists of a benzene ring bearing a carboxyl and a hydroxyl group . The molecule has a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

2-Hydroxyethyl 4-hydroxybenzoate is a solid at 20°C . It has a melting point range of 139.0 to 142.0°C and a boiling point of 202°C at 2.4 mmHg . The compound has a molecular weight of 182.17 .Aplicaciones Científicas De Investigación

Industria alimentaria

4-HBA tiene aplicaciones biotecnológicas potenciales en la industria alimentaria . Se utiliza como materia prima de alimentación para la biosíntesis de una variedad de compuestos industrialmente pertinentes .

Industria cosmética

En la industria cosmética, 4-HBA se utiliza ampliamente debido a su estabilidad química . Es un componente clave en la producción de diversos productos .

Industria farmacéutica

4-HBA se utiliza ampliamente en la industria farmacéutica para la producción de conservantes, bactericidas y colorantes . También se utiliza como intermedio para varios bioproductos de valor agregado .

Fungicidas

4-HBA tiene aplicaciones en la producción de fungicidas . Sus propiedades químicas lo convierten en un ingrediente valioso en estos productos .

Biorremediación

4-HBA y sus derivados (parabenos) están ampliamente distribuidos en diversos entornos debido a su amplio uso en las industrias alimentaria, farmacéutica y cosmética . La biorremediación constituye el enfoque más sostenible para la eliminación de 4-hidroxibenzoato y sus derivados de entornos contaminados .

Industria termoplástica

4-HBA es un componente clave en la fabricación de polímeros de cristal líquido de alto rendimiento (LCP) con aplicaciones más amplias y cada vez mayores en la industria termoplástica .

Biosíntesis de bioproductos de valor agregado

4-HBA ha surgido recientemente como un intermedio prometedor para varios bioproductos de valor agregado . Se han desarrollado una variedad de técnicas biosintéticas para producir los productos 4-HBA y basados en 4-HBA .

Investigación y desarrollo

Se ha dedicado gran esfuerzo de investigación al desarrollo de procesos biotecnológicos para la biosíntesis de 4-HBA . Se utiliza en la vía del shiquimato microbiano para la biosíntesis de aminoácidos aromáticos, quinonas, folatos y metabolitos secundarios, incluidos muchos compuestos de valor comercial .

Mecanismo De Acción

Target of Action

It is known that hydroxybenzoic acid derivatives, which include 2-hydroxyethyl 4-hydroxybenzoate, play key roles in microbial carbon metabolism .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other hydroxybenzoic acid derivatives, which are known to interact with various enzymes and proteins within the cell .

Biochemical Pathways

2-Hydroxyethyl 4-hydroxybenzoate is likely involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It may also be involved in the gentisate pathway, which is used by some bacteria to degrade aromatic compounds

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to other hydroxybenzoic acid derivatives, it may have similar effects, such as influencing microbial carbon metabolism .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl 4-hydroxybenzoate can be influenced by various environmental factors. For example, the compound’s solid state at room temperature could impact its solubility and therefore its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Hydroxyethyl 4-hydroxybenzoate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is readily available. In addition, it is soluble in both water and ethanol, which makes it easy to work with. However, it is important to note that 2-Hydroxyethyl 4-hydroxybenzoate is an acid, and therefore should be handled with caution.

Direcciones Futuras

There are several potential future directions for research involving 2-Hydroxyethyl 4-hydroxybenzoate. For example, it could be used to study the effects of different inhibitors on enzymes such as cyclooxygenase and lipoxygenase. In addition, further research could be done to better understand its antioxidant properties and the potential therapeutic benefits of these properties. Finally, further research could be done to explore the potential applications of 2-Hydroxyethyl 4-hydroxybenzoate in the synthesis of pharmaceuticals and other compounds.

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHGEIJFEHZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296123 | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2496-90-4 | |

| Record name | Ethylene glycol MONO-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2496-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyethyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular structure of 2-hydroxyethyl 4-hydroxybenzoate and how was it determined?

A1: 2-Hydroxyethyl 4-hydroxybenzoate (C₉H₁₀O₄) is an ester with a hydroxyl group on the ethyl chain. Its structure was characterized using single crystal X-ray diffraction. [] The analysis revealed a planar benzene ring with a carboxyl group attached. The carboxyl group is slightly out of plane with the benzene ring, with a dihedral angle of 11.93°. Additionally, the 2-hydroxyethyl side chain adopts a gauche conformation. []

Q2: What intermolecular interactions are observed in the crystal structure of 2-hydroxyethyl 4-hydroxybenzoate?

A2: The crystal structure analysis revealed that molecules of 2-hydroxyethyl 4-hydroxybenzoate are linked together through hydrogen bonding. [] Specifically, O—H⋯O and C—H⋯O hydrogen bonds were identified, contributing to the overall packing arrangement within the crystal lattice. []

Q3: Has 2-hydroxyethyl 4-hydroxybenzoate been found in nature and, if so, where?

A3: Yes, 2-hydroxyethyl 4-hydroxybenzoate has been isolated from the fresh leaves of Aristolochia cucurbitifolia, a plant native to Taiwan. [] This finding is significant as it highlights the potential of natural sources in providing novel chemical entities.

Q4: Apart from its natural occurrence, is there any information about how 2-hydroxyethyl 4-hydroxybenzoate can be synthesized?

A4: Interestingly, research describes an unexpected reaction pathway where 2-bromoethyl 4-hydroxybenzoate reacts with sodium hydroxide to yield 2-hydroxyethyl 4-hydroxybenzoate. [] This reaction, confirmed through deuterium labeling studies, proceeds via an internal CO alkylation mechanism involving an intermediate (compound 5 in the study). [] This suggests a potential synthetic route for obtaining 2-hydroxyethyl 4-hydroxybenzoate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.